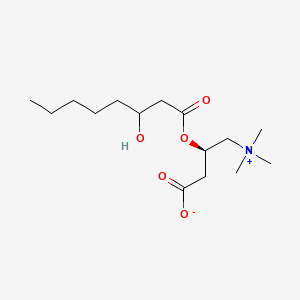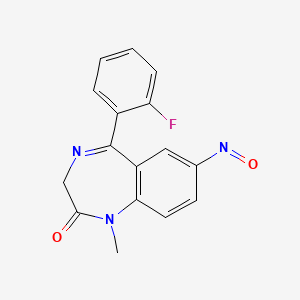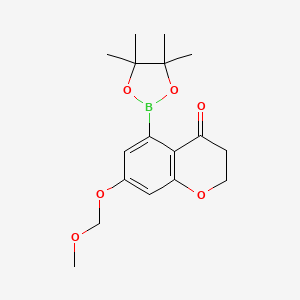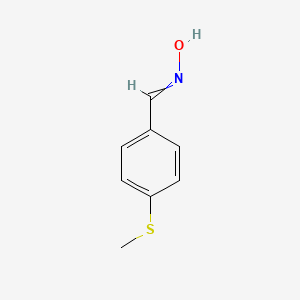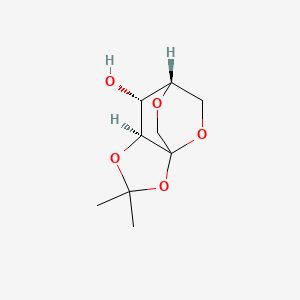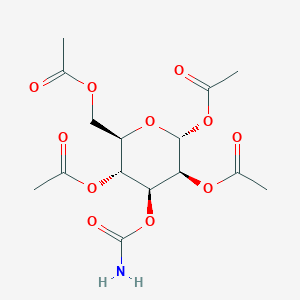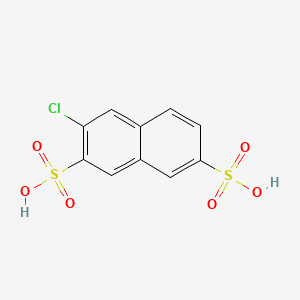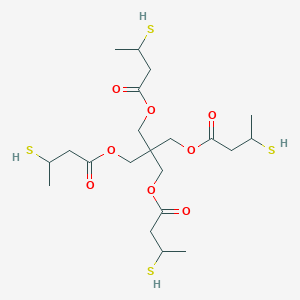
Pentaerythritol tetrakis(3-mercaptobutyrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaerythritol tetrakis(3-mercaptobutyrate) is an organic compound derived from pentaerythritol fully esterified with four equivalents of 3-mercaptobutyric acid. It is a colorless liquid at room temperature and is known for its thiol functionality, making it a valuable monomer in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentaerythritol tetrakis(3-mercaptobutyrate) typically involves the esterification of pentaerythritol with 3-mercaptobutyric acid. The reaction is catalyzed by an acid catalyst such as methanesulfonic acid. The process involves mixing pentaerythritol, 3-mercaptobutyric acid, and the catalyst, followed by heating under reflux conditions. The reaction is monitored until the desired esterification is achieved, and the product is purified through vacuum filtration and washing steps .
Industrial Production Methods
Industrial production of pentaerythritol tetrakis(3-mercaptobutyrate) follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common in industrial settings to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Pentaerythritol tetrakis(3-mercaptobutyrate) undergoes various chemical reactions, primarily due to its thiol groups. These reactions include:
Thiol-ene reactions: Reaction with alkenes to form polymeric networks.
Oxidation: Formation of disulfides through oxidation of thiol groups.
Substitution: Reaction with halides to form thioethers.
Common Reagents and Conditions
Thiol-ene reactions: Typically carried out in the presence of a photoinitiator under UV light.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Halides such as alkyl halides are used in the presence of a base.
Major Products
Thiol-ene reactions: Polymeric networks with enhanced mechanical properties.
Oxidation: Disulfides.
Substitution: Thioethers.
Scientific Research Applications
Pentaerythritol tetrakis(3-mercaptobutyrate) has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymeric materials through thiol-ene click chemistry.
Biology: Functionalization of biomolecules for targeted delivery and imaging.
Medicine: Development of drug delivery systems and biocompatible materials.
Industry: Production of adhesives, coatings, and sealants with enhanced properties.
Mechanism of Action
The mechanism of action of pentaerythritol tetrakis(3-mercaptobutyrate) is primarily based on its thiol groups. These groups can undergo various chemical reactions, leading to the formation of stable products. The thiol-ene reaction, for example, involves the addition of thiol groups to alkenes, forming strong covalent bonds and resulting in polymeric networks with desirable properties .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetrakis(3-mercaptopropionate): Similar structure but with 3-mercaptopropionic acid instead of 3-mercaptobutyric acid.
Trimethylolpropane tris(3-mercaptopropionate): Contains three thiol groups instead of four.
Pentaerythritol tetraacrylate: Contains acrylate groups instead of thiol groups.
Uniqueness
Pentaerythritol tetrakis(3-mercaptobutyrate) is unique due to its four thiol groups, which provide multiple reactive sites for chemical modifications. This makes it highly versatile in various applications, particularly in the synthesis of polymeric materials with enhanced properties.
Properties
CAS No. |
31775-89-0 |
|---|---|
Molecular Formula |
C21H36O8S4 |
Molecular Weight |
544.8 g/mol |
IUPAC Name |
[3-(3-sulfanylbutanoyloxy)-2,2-bis(3-sulfanylbutanoyloxymethyl)propyl] 3-sulfanylbutanoate |
InChI |
InChI=1S/C21H36O8S4/c1-13(30)5-17(22)26-9-21(10-27-18(23)6-14(2)31,11-28-19(24)7-15(3)32)12-29-20(25)8-16(4)33/h13-16,30-33H,5-12H2,1-4H3 |
InChI Key |
VTLHIRNKQSFSJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OCC(COC(=O)CC(C)S)(COC(=O)CC(C)S)COC(=O)CC(C)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


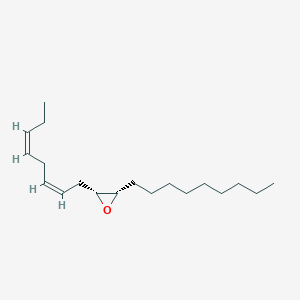
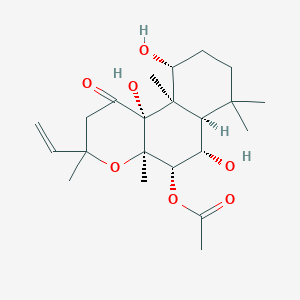
![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
